molecular formula C16H20O4 B14233961 Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate CAS No. 721968-36-1

Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate

Cat. No.: B14233961
CAS No.: 721968-36-1
M. Wt: 276.33 g/mol
InChI Key: MENQDRCBQGEWOP-UHFFFAOYSA-N
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Description

Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular compound is characterized by its unique structure, which includes an ethoxy group, a prop-2-yn-1-yloxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

    Starting Materials: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid and ethanol.

    Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Workup: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-ethoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid or the corresponding aldehyde.

    Reduction: The corresponding alcohol, Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and the development of enzyme inhibitors.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate depends on its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the ethoxy and prop-2-yn-1-yloxy groups allows for specific interactions with the enzyme’s active site, leading to inhibition of its activity. The exact molecular pathways involved would depend on the specific enzyme and biological context.

Comparison with Similar Compounds

Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate can be compared with other similar esters and phenylpropanoate derivatives:

    Ethyl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-{3-ethoxy-4-[(but-2-yn-1-yl)oxy]phenyl}propanoate: Similar structure but with a but-2-yn-1-yloxy group instead of a prop-2-yn-1-yloxy group.

    Ethyl 3-{3-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate: Similar structure but with a prop-2-en-1-yloxy group instead of a prop-2-yn-1-yloxy group.

Properties

CAS No.

721968-36-1

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-4-prop-2-ynoxyphenyl)propanoate

InChI

InChI=1S/C16H20O4/c1-4-11-20-14-9-7-13(12-15(14)18-5-2)8-10-16(17)19-6-3/h1,7,9,12H,5-6,8,10-11H2,2-3H3

InChI Key

MENQDRCBQGEWOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)OCC)OCC#C

Origin of Product

United States

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